5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC13443805
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H10N2O2 | 
|---|---|
| Molecular Weight | 190.20 g/mol | 
| IUPAC Name | 5-methoxy-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | 
| Standard InChI | InChI=1S/C10H10N2O2/c1-12-5-7(6-13)9-3-8(14-2)4-11-10(9)12/h3-6H,1-2H3 | 
| Standard InChI Key | BLBURGMPFFSIIN-UHFFFAOYSA-N | 
| SMILES | CN1C=C(C2=C1N=CC(=C2)OC)C=O | 
| Canonical SMILES | CN1C=C(C2=C1N=CC(=C2)OC)C=O | 
Introduction
Structural and Chemical Properties
The compound’s structure consists of a bicyclic pyrrolo[2,3-b]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 2,3-positions. Key substituents include:
- 
A methoxy group (-OCH) at position 5 of the pyridine ring.
 - 
A methyl group (-CH) at the nitrogen atom (N-1) of the pyrrole ring.
 - 
A carbaldehyde group (-CHO) at position 3 of the pyrrole ring .
 
Table 1: Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.20 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Inert atmosphere, 2–8°C | 
Notably, experimental data for melting point, boiling point, and density remain unreported in the literature, highlighting gaps in current characterization . The carbaldehyde group at position 3 enhances reactivity, making the compound amenable to further derivatization via nucleophilic additions or condensations .
Synthesis and Manufacturing
The synthesis of 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves multi-step protocols, often starting from simpler pyrrole or pyridine precursors. A representative route, adapted from methodologies in sources and , proceeds as follows:
Step 1: Formylation of Pyrrolo[2,3-b]pyridine
The Duff reaction is employed to introduce the carbaldehyde group at position 3. For example, treatment of 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine with hexamethylenetetramine (HMTA) and trifluoroacetic acid yields the 3-carbaldehyde derivative .
Step 2: Functional Group Modifications
- 
Methoxy Introduction: Electrophilic substitution using methoxy groups can be achieved via nitration followed by reduction and diazotization .
 - 
Methylation: The N-1 position is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
 
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference | 
|---|---|---|
| 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | Core scaffold | |
| 3-Nitro derivatives | Precursors for Suzuki couplings | 
Challenges in synthesis include regioselectivity in functionalization and purification of intermediates, necessitating advanced chromatographic techniques .
| Compound | Target | IC/GI | Reference | 
|---|---|---|---|
| 4h (FGFR inhibitor) | FGFR1 | 7 nM | |
| 65 (MPS1 inhibitor) | MPS1 | 0.04 μM (cellular) | |
| 21a (AAK1 inhibitor) | Dengue virus | 0.8 μM | 
Industrial and Research Applications
The compound is commercially available (e.g., BLDpharm Catalog No. BD330599) as a building block for drug discovery . Applications include:
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